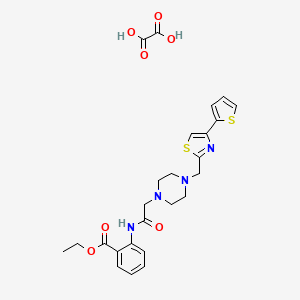

Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate

Description

Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a complex organic compound that features a combination of several functional groups, including a thiophene ring, a thiazole ring, a piperazine ring, and an acetamido group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name |

ethyl 2-[[2-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetyl]amino]benzoate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S2.C2H2O4/c1-2-30-23(29)17-6-3-4-7-18(17)24-21(28)14-26-9-11-27(12-10-26)15-22-25-19(16-32-22)20-8-5-13-31-20;3-1(4)2(5)6/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,24,28);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDKAXIEFQMMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate typically involves multiple steps, starting from readily available starting materials

Formation of Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of a thioamide with an α-haloketone.

Introduction of Piperazine Ring: The piperazine ring can be introduced by reacting the thiazole derivative with piperazine in the presence of a suitable base.

Formation of Acetamido Group: The acetamido group can be introduced by acylation of the piperazine derivative with an acyl chloride or anhydride.

Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl 2-bromoacetate, followed by esterification to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate can undergo various types of chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while hydrolysis of the ester group will yield the corresponding carboxylic acid.

Scientific Research Applications

Structural Overview

The compound features several key structural components:

- Thiophene Ring : Enhances biological activity.

- Thiazole Ring : Associated with various pharmacological properties.

- Piperazine Group : Linked to improved binding affinity in biological systems.

Medicinal Chemistry

Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate serves as a promising lead compound for drug development, particularly targeting:

- Antimicrobial Infections : Its structural components suggest potential efficacy against bacterial and fungal pathogens.

Biological Studies

The compound can be utilized in studies to understand interactions between heterocyclic compounds and biological targets, such as:

- Enzymes and Receptors : Investigating how this compound affects enzyme activity and receptor binding.

Pharmacology

In pharmacological research, this compound can be studied for:

- Pharmacokinetics and Pharmacodynamics : Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

Industrial Applications

Beyond medicinal uses, the compound may find applications in:

- Material Science : Development of new materials with specific properties, including corrosion inhibitors and organic semiconductors.

Antimicrobial Activity

Studies indicate that compounds with thiophene and thiazole structures often exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation in cancer cell lines, indicating that this compound may share similar properties.

CETP Inhibition

Recent investigations into related compounds have highlighted their role as inhibitors of cholesteryl ester transfer protein (CETP), which is implicated in cardiovascular diseases. This suggests that Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate may also exhibit cardiovascular protective effects.

Toxicology and Safety Profile

While exploring therapeutic applications, it is crucial to consider the safety profile of oxalates. High doses can lead to renal toxicity and other adverse effects. Therefore, understanding the dosage and potential side effects of this compound is essential for its therapeutic application.

Case Study 1: Antimicrobial Efficacy

A study on related thiazole compounds demonstrated that modifications to the thiophene ring significantly enhanced antimicrobial activity against various pathogens. The results indicated an increase in efficacy correlating with specific structural changes.

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. This suggests that this compound could be further explored for its anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate involves its interaction with specific molecular targets in biological systems. The thiophene and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the acetamido group can participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate can be compared with other similar compounds, such as:

Sulfathiazole: An antimicrobial drug that contains a thiazole ring.

Ritonavir: An antiretroviral drug that contains a thiazole ring.

Abafungin: An antifungal drug that contains a thiazole ring.

Bleomycin: An antineoplastic drug that contains a thiazole ring.

Tiazofurin: An antineoplastic drug that contains a thiazole ring.

The uniqueness of Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate lies in its combination of multiple functional groups, which can provide a broader range of biological activities and applications compared to other compounds with similar structures.

Biological Activity

Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities, including its pharmacological effects, potential therapeutic applications, and any relevant case studies.

Chemical Structure and Synthesis

The compound features a multi-functional structure that includes a thiophene moiety, a thiazole ring, and a piperazine group. The synthesis typically involves several steps, including the formation of the thiophene-thiazole linkage and subsequent modifications to achieve the final ester and oxalate forms.

Structure Overview

- Core Components :

- Thiophene Ring : Known for its role in enhancing biological activity.

- Thiazole Ring : Associated with various pharmacological properties.

- Piperazine Group : Often linked to improved binding affinity in biological systems.

Synthesis Example

A typical synthetic route may involve the following steps:

- Formation of the thiazole derivative.

- Reaction with piperazine to introduce the piperazinyl acetamido group.

- Esterification to form the ethyl ester.

- Salt formation with oxalic acid.

Pharmacological Properties

Ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate exhibits various biological activities:

- Antimicrobial Activity : Several studies have indicated that compounds with thiophene and thiazole structures often possess significant antimicrobial properties. For instance, derivatives of thiazole have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : The compound's structural components suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cell proliferation in cancer cell lines, indicating that this compound may share similar properties .

- CETP Inhibition : Recent studies on related compounds have highlighted their role as inhibitors of cholesteryl ester transfer protein (CETP), which is implicated in cardiovascular diseases . This suggests that ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate may also exhibit cardiovascular protective effects.

Toxicology and Safety Profile

The safety profile of oxalates, particularly in high doses, raises concerns regarding toxicity. Oxalates can lead to renal toxicity and other adverse effects when ingested in significant amounts . Therefore, understanding the dosage and potential side effects of this compound is crucial for its therapeutic application.

Case Study 1: Antimicrobial Efficacy

A study conducted on related thiazole compounds demonstrated that modifications to the thiophene ring significantly enhanced antimicrobial activity against various pathogens. The results indicated an increase in efficacy correlating with specific structural changes .

Case Study 2: Anticancer Activity

In vitro studies on thiazole derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. This suggests that ethyl 2-(2-(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate oxalate could be further explored for its anticancer properties .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Methodological Answer: Synthesis optimization involves adjusting reaction parameters such as temperature, solvent, catalyst, and reaction time. For example, details a reflux reaction using ethanol and piperidine as a catalyst, achieving product formation after 40 hours . To optimize, researchers can:

- Vary solvents : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.

- Catalyst screening : Replace piperidine with other bases (e.g., triethylamine) to enhance reaction efficiency.

- Reduce reaction time : Use microwave-assisted synthesis to accelerate the reaction.

| Parameter Tested | Example from Evidence | Potential Optimization Strategy |

|---|---|---|

| Reaction Time | 40 hours (Ethanol reflux) | Microwave-assisted (10–20 hours) |

| Catalyst | Piperidine | Triethylamine or DBU |

Q. How can researchers address purification challenges for intermediates?

Methodological Answer: Purification methods depend on the compound’s polarity and solubility. uses recrystallization from ethanol , while employs silica gel column chromatography with EtOAc–petroleum ether (1:1) for a related piperazine derivative . Recommendations:

- Recrystallization : Test solvent pairs (e.g., ethanol/water) for improved crystal yield.

- Column chromatography : Optimize mobile phase ratios (e.g., hexane:EtOAc gradients) for better separation.

Q. What spectroscopic techniques are critical for structural confirmation?

Methodological Answer: Key techniques include:

- 1H/13C NMR : Assign peaks to confirm aromatic thiophene/thiazole protons (δ 6.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- HRMS : Validate molecular weight (e.g., C₂₃H₂₅N₃O₅S₂ requires exact mass 511.12) .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for ester/amide groups) .

Advanced Research Questions

Q. How can reaction mechanisms be elucidated for piperazine-thiazole coupling steps?

Methodological Answer: Mechanistic studies require:

- Kinetic analysis : Monitor intermediate formation via LC-MS at timed intervals.

- Computational modeling : Use DFT calculations to evaluate energy barriers for nucleophilic substitution at the piperazine nitrogen .

- Isotopic labeling : Introduce deuterium at the thiazole methyl group to track coupling pathways.

’s synthesis of a fluorobenzoyl-piperazine derivative highlights the role of SN2 displacement in alkylation steps .

Q. What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Protecting groups : Use Boc-protected piperazine (as in ) to prevent side reactions during acetamido formation .

- Coupling reagents : Replace traditional methods with HATU or EDCI for amide bond formation (see ’s benzimidazole-thiazole couplings) .

- In situ monitoring : Employ inline FTIR to detect reaction completion and minimize byproducts.

Q. How can researchers resolve contradictions in biological activity data?

Methodological Answer: Contradictions may arise from assay variability or impurities. Approaches include:

Q. What methodologies are used to establish structure-activity relationships (SAR)?

Methodological Answer:

- Analog synthesis : Modify thiophene/thiazole substituents (e.g., ’s fluorophenyl vs. bromophenyl variants) .

- Molecular docking : Compare binding poses in target proteins (e.g., ’s docking with α-glucosidase) .

- Pharmacophore modeling : Identify critical moieties (e.g., piperazine’s role in solubility vs. thiazole’s π-π stacking) .

Analytical & Safety Considerations

Q. How should analytical methods be validated for this compound?

Methodological Answer: Follow ICH guidelines:

- Linearity : Calibrate HPLC (e.g., C18 column, 254 nm) with R² ≥ 0.995 .

- Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for retention times.

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1, respectively).

Q. What safety protocols are essential during handling?

Methodological Answer:

- PPE : Gloves, lab coat, and goggles (per ’s recommendations) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., ethanol, dichloromethane) .

- Spill management : Neutralize acidic byproducts (e.g., oxalate salts) with sodium bicarbonate .

Tables for Key Data

Q. Table 1: Comparative Synthesis Routes

| Step | ||

|---|---|---|

| Piperazine Alkylation | Ethanol, 40 hours reflux | Dichloromethane/TFA, 12 hours |

| Catalyst | Piperidine | Potassium carbonate |

| Yield | Not reported | 48% (after column chromatography) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.